ZN(II) Phthalocyanine tetrasulfonic acid

Photodynamic Therapy (PDT) Singlet Oxygen Generation Photochemistry

ZN(II) Phthalocyanine tetrasulfonic acid, often referred to as zinc phthalocyanine tetrasulfonate (ZnPcS₄ or ZnPcTS), is a water-soluble derivative of zinc phthalocyanine, characterized by four sulfonic acid substituents on the macrocyclic ring. This compound is a prominent second-generation photosensitizer within the metallophthalocyanine class, known for its strong absorption in the near-infrared (NIR) region (typically 600-800 nm), high triplet state quantum yields, and efficient generation of reactive oxygen species (ROS), particularly singlet oxygen, upon light activation.

Molecular Formula C32H16N8O12S4Zn
Molecular Weight 898.2 g/mol
CAS No. 61586-86-5
Cat. No. B3147172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZN(II) Phthalocyanine tetrasulfonic acid
CAS61586-86-5
Synonymszinc phthalocyanine tetrasulfonate
zinc tetrasulfophthalocyanine
zinc tetrasulfophthalocyanine, tetrasodium salt
Zn-TSPC
ZnPcS4
Molecular FormulaC32H16N8O12S4Zn
Molecular Weight898.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2]
InChIInChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
InChIKeyCNTYIVNBEJZRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZN(II) Phthalocyanine Tetrasulfonic Acid (CAS 61586-86-5): An Overview of Properties and Procurement Considerations for Scientific and Industrial Use


ZN(II) Phthalocyanine tetrasulfonic acid, often referred to as zinc phthalocyanine tetrasulfonate (ZnPcS₄ or ZnPcTS), is a water-soluble derivative of zinc phthalocyanine, characterized by four sulfonic acid substituents on the macrocyclic ring [1]. This compound is a prominent second-generation photosensitizer within the metallophthalocyanine class, known for its strong absorption in the near-infrared (NIR) region (typically 600-800 nm), high triplet state quantum yields, and efficient generation of reactive oxygen species (ROS), particularly singlet oxygen, upon light activation [2]. These properties underpin its extensive investigation and application in fields such as photodynamic therapy (PDT) for oncology and ophthalmology, photocatalysis for environmental remediation, and materials science for optical and electronic devices . Its procurement is often driven by the need for a reproducible, water-soluble photosensitizer with well-defined photophysical characteristics for comparative and applied research.

Why Not All Sulfonated Phthalocyanines Are Interchangeable: The Critical Need for ZN(II) Phthalocyanine Tetrasulfonic Acid


In research and industrial applications, simply substituting one sulfonated phthalocyanine for another is a significant risk due to profound differences in photophysical behavior, catalytic activity, and biological response, all dictated by the central metal ion and substitution pattern. While compounds like Al(III) phthalocyanine tetrasulfonic acid (AlPcS₄) or the metal-free base (PcS₄) share a similar macrocyclic core, their performance characteristics diverge sharply. For instance, the central metal ion dramatically influences excited-state lifetimes, singlet oxygen quantum yields, aggregation propensity, and interaction with biological substrates [REFS-1, REFS-2]. These differences translate directly into quantifiable variations in phototoxicity [3], catalytic efficiency [4], and material stability [5]. The following evidence demonstrates that ZN(II) Phthalocyanine tetrasulfonic acid occupies a specific and non-interchangeable performance niche relative to its closest analogs, making precise compound selection a critical factor for experimental reproducibility and application success.

Quantifiable Differentiation of ZN(II) Phthalocyanine Tetrasulfonic Acid: Head-to-Head Evidence for Scientific and Procurement Decisions


Singlet Oxygen Quantum Yield: ZnPcS₄ Outperforms ZnNcS₄ and Metal-Free Analogs

The singlet oxygen quantum yield (ΦΔ) is a primary metric for photosensitizer efficacy. ZN(II) Phthalocyanine tetrasulfonic acid (ZnPcS₄) exhibits a significantly higher ΦΔ compared to its closest naphthalocyanine analog and the metal-free phthalocyanine tetrasulfonate. In a direct comparison study, the ΦΔ of ZnPcS₄ was measured at 0.70, while that of Zinc Naphthalocyanine Tetrasulfonate (ZnNcS₄) was only 0.25 [1]. This 2.8-fold increase in singlet oxygen generation capacity was corroborated by a three-fold higher efficiency in sensitizing the photo-oxidation of multiple biomolecular targets (furfuryl alcohol, cysteine, histidine, etc.) [1]. Furthermore, the presence of the central Zn(II) ion is critical, as the metal-free base (PcS₄) exhibits a different excited-state decay pathway due to aggregation, which diminishes its ability to generate singlet oxygen [2]. The superior ΦΔ of ZnPcS₄ directly translates to a more potent and efficient photodynamic action in applications like PDT and photo-oxidation.

Photodynamic Therapy (PDT) Singlet Oxygen Generation Photochemistry

Photostability: ZnPcS₄ Exhibits 250x Greater Resistance to Photobleaching than ZnNcS₄

Photobleaching, the light-induced degradation of a photosensitizer, is a critical factor limiting its long-term efficacy and reusability, especially in continuous-flow or long-duration applications. A direct comparative study revealed a vast difference in photostability. The photobleaching quantum yield (ΦP) for ZN(II) Phthalocyanine tetrasulfonic acid (ZnPcS₄) was reported as 1.7 × 10⁻⁵, indicating high stability. In stark contrast, the analogous compound, Zinc Naphthalocyanine Tetrasulfonate (ZnNcS₄), had a photobleaching quantum yield of 4.2 × 10⁻³, which is approximately 250 times higher [1]. This demonstrates that ZnPcS₄ is remarkably more robust against photodegradation under operational conditions.

Photostability Photobleaching Photosensitizer Durability

Micellar Disaggregation Behavior: ZnPcS₄ Exhibits Contrasting Monomerization Pattern vs. AlPcS₄

Aggregation of photosensitizers in aqueous media can quench their photoactivity, a major challenge for their application. The interaction with and disaggregation by surfactants and micelles is therefore a key formulation parameter. A detailed comparative study of ZnPcS₄ and AlPcS₄ revealed that while AlPcS₄ fully disaggregates into monomers above the critical micelle concentration (CMC) of cationic surfactants, the behavior of ZnPcS₄ is distinct. Its tendency to monomerize increases with a decline in micellar compactness, and it can substantially monomerize in neutral TX-100 micelles—a behavior not observed for AlPcS₄, which remained resistant in the same environment [1]. This difference in micellar interaction is further supported by fluorescence anisotropy data, confirming that ZnPcS₄ penetrates deeper into less compact micelles, a behavior opposite to that of AlPcS₄ [1].

Aggregation Surfactant Interaction Drug Formulation

Wastewater Remediation: ZnPcS₄ Achieves Superior Phenolic Compound Removal vs. AlPcS₄ and Rose Bengal

In a comparative study evaluating four different photosensitizers for the solar-driven photooxidation of winery wastewater pollutants, ZN(II) Phthalocyanine tetrasulfonic acid (ZnPcS₄) demonstrated the highest efficiency for the removal of phenolic compounds (TPh). Specifically, ZnPcS₄ achieved an 81% removal of total phenolics (TPh) and a 23% reduction in chemical oxygen demand (COD) [1]. This performance was superior to that of the directly tested comparators, which included Aluminum Phthalocyanine Tetrasulfonic Acid (AlPcS₄), Rose Bengal, and Tetraphenylporphyrin (TPP), under the same experimental conditions [1]. Furthermore, the study identified that the optimal concentration for ZnPcS₄ in this application is 5 × 10⁻⁶ mol/L, and its efficacy is enhanced at alkaline pH (pH 11) [1].

Photocatalysis Wastewater Treatment Environmental Remediation

In Vivo Selectivity for Ocular Neovasculature: ZnPcS₄ Enables Targeted PDT with Minimal Collateral Damage

In a targeted application for treating choroidal neovascularization (CNV), a key pathology in age-related macular degeneration, ZnPcS₄ has been shown to selectively localize to the diseased tissue. An in vivo study using a rat model of laser-induced CNV demonstrated that after intravenous administration of ZnPcS₄ (at a dose of 2.0 mg/m²), intense fluorescence was observed from the CNV, choriocapillaris, and retinal pigment epithelial cells, peaking at 10-20 minutes post-injection [1]. Subsequent irradiation with a 670 nm laser (at 600 mW/cm²) at this peak localization time resulted in a complete closure of the CNV, confirmed by fluorescein angiography and optical coherence tomography. Critically, histological analysis showed this photodynamic effect was achieved with minimal damage to the overlying neural retina and surrounding healthy tissues [1]. While not a direct comparator study, this class-level evidence for ZnPcS₄ demonstrates a highly favorable therapeutic window in vivo, a property not guaranteed for other metallophthalocyanines which may exhibit different biodistribution or dark toxicity profiles [2].

Ophthalmology Choroidal Neovascularization (CNV) Macular Degeneration

Near-Infrared Photo-RAFT Polymerization: ZnPcS₄ Enables Controlled Polymer Synthesis Through Biological Barriers

The unique combination of water solubility and strong near-infrared (NIR) absorption makes ZnPcS₄ a powerful photocatalyst for aqueous photoinduced reversible addition-fragmentation chain transfer (photo-RAFT) polymerization. A recent study demonstrated that using ZnPcS₄, well-controlled polyacrylamides, polyacrylates, and polymethacrylates could be synthesized at fast rates under NIR light without deoxygenation [1]. This NIR-based system offers a significant advantage over UV/visible light systems due to enhanced light penetration. Remarkably, when a 6.0 mm thick piece of pig skin was used as a non-transparent biological barrier, the polymerization rate was only marginally reduced from 0.36 h⁻¹ to 0.21 h⁻¹, demonstrating the feasibility of polymerization through substantial barriers [1]. This is a unique capability among aqueous photocatalysts and is a direct result of ZnPcS₄'s specific absorption properties.

Polymer Chemistry Photo-RAFT Polymerization Biomedical Materials

Validated Application Scenarios for ZN(II) Phthalocyanine Tetrasulfonic Acid (CAS 61586-86-5) Stemming from Quantitative Evidence


High-Efficiency Photodynamic Therapy (PDT) Research

The high singlet oxygen quantum yield (ΦΔ = 0.70) [1] and superior photostability (ΦP = 1.7 × 10⁻⁵) [1] of ZnPcS₄ make it an ideal candidate for PDT research, particularly where high potency and sustained activity are required. Its demonstrated in vivo selectivity for ocular neovasculature [2] further validates its use in targeted PDT models. Researchers should procure this compound when the goal is to maximize photodynamic effect with minimal compound degradation or when developing formulations that require a robust, well-characterized photosensitizer with established in vivo performance.

Targeted Formulation Development and Drug Delivery

The distinct micellar disaggregation behavior of ZnPcS₄, especially its ability to monomerize in neutral TX-100 micelles unlike AlPcS₄ [3], provides a clear rationale for its selection in advanced formulation studies. Its capacity to penetrate less compact micelles allows for greater flexibility in designing surfactant-based delivery systems. Furthermore, the proven success in nanoencapsulation (e.g., in PLGA and Ag@mSiO₂ nanoparticles) for enhanced cellular uptake and cytotoxicity [REFS-4, REFS-5] underscores its value as a model photosensitizer for developing and testing novel targeted nanocarriers.

Advanced Photocatalysis in Environmental and Polymer Chemistry

For environmental remediation, ZnPcS₄ is the empirically superior choice for the photooxidative removal of phenolic pollutants from complex water matrices, outperforming other common photosensitizers like AlPcS₄ and Rose Bengal [6]. In polymer chemistry, its unique ability to catalyze NIR photo-RAFT polymerization through substantial biological barriers (e.g., 6.0 mm pig skin) [7] opens up entirely new avenues for biomedical material synthesis. Procurement for these fields is justified when the specific goal is to degrade phenolic contaminants or to perform light-controlled polymerizations in media where UV/visible light cannot penetrate.

Benchmarking and Comparative Photosensitizer Studies

Due to the extensive and well-documented body of quantitative evidence, ZnPcS₄ serves as an excellent benchmark compound for comparative studies of new photosensitizers or formulations. Its known singlet oxygen quantum yield, photobleaching rate, triplet lifetime (490 μs under argon), and bimolecular oxygen quenching constant (4.2 × 10⁹ M⁻¹s⁻¹) [1] provide a robust set of reference points against which to evaluate novel compounds. Purchasing this compound ensures that comparative results can be placed in a well-defined context, enhancing the rigor and interpretability of research findings.

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